molecular formula C14H23NO B1428002 {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine CAS No. 1249171-23-0

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine

Cat. No.: B1428002
CAS No.: 1249171-23-0
M. Wt: 221.34 g/mol
InChI Key: YPGANNUPNCUEJG-UHFFFAOYSA-N
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Description

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol. This compound is known for its unique structure, which includes a phenyl ring substituted with a methanamine group and an alkoxy group. It is primarily used in scientific research and has various applications in different fields.

Preparation Methods

The synthesis of {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine involves several steps. One common synthetic route includes the alkylation of 4-methylphenol with 4-methylpentyl bromide to form 4-methyl-2-[(4-methylpentyl)oxy]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine can be compared with other similar compounds, such as:

    4-Methyl-2-[(4-methylpentyl)oxy]phenol: This compound is an intermediate in the synthesis of this compound and shares a similar structure but lacks the methanamine group.

    4-Methyl-2-[(4-methylpentyl)oxy]benzaldehyde: Another related compound, differing by the presence of an aldehyde group instead of the methanamine group.

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[4-methyl-2-(4-methylpentoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(2)5-4-8-16-14-9-12(3)6-7-13(14)10-15/h6-7,9,11H,4-5,8,10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGANNUPNCUEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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